cefuroxime - 97232-97-8

cefuroxime

Catalog Number: EVT-1175603
CAS Number: 97232-97-8
Molecular Formula: C16H16N4O8S
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a carbamate ester and a cephalosporin.
Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, gonorrhea, and haemophilus.
Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, GONORRHEA, and HAEMOPHILUS.

Cefuroxime Axetil

Compound Description: Cefuroxime axetil is an orally administered prodrug of cefuroxime. [] It is hydrolyzed in the gastrointestinal tract to release the active cefuroxime. Cefuroxime axetil exhibits broad-spectrum antibacterial activity against gram-positive and gram-negative organisms. [] Studies demonstrate its effectiveness in treating various infections, including respiratory tract infections, genitourinary infections, and skin and soft-tissue infections. []

Relevance: Cefuroxime axetil is a crucial compound due to its direct relationship with cefuroxime as its prodrug. It enhances the oral bioavailability of cefuroxime, making it suitable for treating various infections. [, , ]

Cefuroxime Sodium

Compound Description: Cefuroxime sodium is a parenterally administered form of cefuroxime. [] It is a broad-spectrum antibiotic commonly used for surgical prophylaxis, particularly in procedures such as cardiothoracic surgery. [, ] Cefuroxime sodium exhibits good stability and efficacy against a wide range of bacterial species. []

Relevance: As a water-soluble form of cefuroxime, cefuroxime sodium is essential for intravenous administration. It expands the clinical utility of cefuroxime, enabling its use in situations requiring parenteral administration. [, ]

Cefazolin

Compound Description: Cefazolin, a first-generation cephalosporin antibiotic, is frequently used in surgical prophylaxis. [, , ] It is often used as a comparator drug in studies assessing the efficacy and safety of cefuroxime. [, ]

Relevance: While structurally similar to cefuroxime, cefazolin belongs to a different generation of cephalosporins, with variations in their antibacterial spectrum and pharmacokinetic properties. [, , ]

Potassium Clavulanate

Compound Description: Potassium clavulanate is a beta-lactamase inhibitor often combined with antibiotics like amoxicillin to extend their effectiveness against bacteria that produce beta-lactamase enzymes. [, ] These enzymes can break down beta-lactam antibiotics, rendering them ineffective.

Relevance: While not structurally similar to cefuroxime, potassium clavulanate is relevant due to its use alongside antibiotics. It highlights the ongoing battle against antibiotic resistance and the strategies employed to combat it. [, ]

Cefotaxime

Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic known for its broad-spectrum activity. [] It is frequently used as a comparator drug in studies assessing the efficacy and safety of other cephalosporins, including cefuroxime. []

Relevance: Although structurally related to cefuroxime, cefotaxime belongs to a different cephalosporin generation. Comparing these compounds provides insights into the evolutionary development of cephalosporins and their respective antibacterial profiles. []

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic valued for its broad-spectrum activity, especially against Pseudomonas aeruginosa. [] It serves as a comparator in studies evaluating the effectiveness and safety of other cephalosporins, including cefuroxime. []

Relevance: Despite structural similarities with cefuroxime, ceftazidime belongs to a distinct cephalosporin generation, showcasing variations in their antibacterial spectrum and pharmacological characteristics. Contrasting them underscores the ongoing advancements in cephalosporin development and their targeted applications against specific bacterial infections. []

Loracarbef

Compound Description: Loracarbef is a carbacephem antibiotic, structurally similar to cephalosporins. [] It acts as a comparator drug in research investigating the efficacy and safety of cefuroxime and other cephalosporins, providing valuable insights into the comparative effectiveness of different antibiotic classes. []

Relevance: Though not a cephalosporin, loracarbef's structural resemblance to cefuroxime and similar mechanism of action make it relevant. This comparison highlights the exploration of different antibiotic classes with enhanced activity against resistant bacteria. []

Benzylpenicillin

Compound Description: Benzylpenicillin, also known as penicillin G, is a narrow-spectrum beta-lactam antibiotic derived from Penicillium molds. [] It is effective primarily against Gram-positive bacteria.

Relevance: While structurally distinct from cefuroxime, benzylpenicillin is significant as a foundational beta-lactam antibiotic. Comparing their structures and activities provides context for the development and evolution of beta-lactam antibiotics, including cephalosporins like cefuroxime. []

Erythromycin

Compound Description: Erythromycin, a macrolide antibiotic, exhibits activity against a wide range of bacterial species. [] It is often used as an alternative treatment option for penicillin-allergic patients or for infections caused by susceptible organisms.

Relevance: Structurally different from cefuroxime, erythromycin exemplifies an alternative antibiotic class. It highlights the importance of having multiple treatment options to combat bacterial infections and address antibiotic resistance challenges. []

Moxifloxacin

Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic recognized for its broad-spectrum activity. [, ] It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Relevance: Although structurally distinct from cefuroxime, moxifloxacin represents a different antibiotic class with a distinct mechanism of action. It underscores the significance of having diverse antibiotic classes with unique targets to combat antibiotic resistance effectively. [, ]

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic often employed as a last-resort treatment option for severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). [] It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors.

Relevance: Despite its structural dissimilarity to cefuroxime, vancomycin represents a critical last-line antibiotic. Its inclusion highlights the importance of ongoing research and development of novel antibiotics to address the growing threat of multidrug-resistant bacterial infections. []

Cefpodoxime

Compound Description: Cefpodoxime, a third-generation cephalosporin, is often used in treating urinary tract infections (UTIs). [] It shares structural similarities with cefuroxime and exhibits broad-spectrum activity. []

Relevance: Comparing cefpodoxime with cefuroxime and other cephalosporins provides insight into the spectrum of activity and efficacy of different generations of this antibiotic class. This comparison aids in understanding the rationale behind selecting specific cephalosporins for particular infections. []

Cefamandole

Compound Description: Cefamandole is a second-generation cephalosporin antibiotic that exhibits activity against a range of bacterial species, including some Gram-negative bacteria. []

Relevance: As a second-generation cephalosporin like cefuroxime, comparing their activities and properties provides valuable information on their respective strengths and limitations. []

Ampicillin

Compound Description: Ampicillin is a broad-spectrum beta-lactam antibiotic that belongs to the aminopenicillin class. [, , ] It is commonly used in combination with a beta-lactamase inhibitor, such as sulbactam, to enhance its effectiveness against a wider range of bacteria.

Relevance: Comparing ampicillin's efficacy and safety profile with cefuroxime helps understand their relative benefits and drawbacks in treating specific infections. This comparison is especially relevant in clinical settings where both antibiotics might be considered treatment options. [, , ]

Sulbactam

Compound Description: Sulbactam, a beta-lactamase inhibitor, is frequently combined with ampicillin to broaden its spectrum of activity against beta-lactamase-producing bacteria. [, , ]

Relevance: Though structurally different from cefuroxime, sulbactam highlights the importance of combination therapy in enhancing antibiotic efficacy and addressing antibiotic resistance. It demonstrates the strategy of combining antibiotics with beta-lactamase inhibitors to overcome bacterial resistance mechanisms. [, , ]

Relevance: While structurally unrelated to cefuroxime, gentamicin represents a different class of antibiotics often used in clinical practice. This comparison emphasizes the considerations of efficacy, safety, and potential side effects when choosing between different antibiotic options. [, ]

Piperacillin

Compound Description: Piperacillin, an extended-spectrum penicillin antibiotic, is often combined with a beta-lactamase inhibitor, such as tazobactam, to broaden its spectrum of activity. [, ]

Relevance: Though structurally dissimilar to cefuroxime, piperacillin exemplifies an alternative antibiotic class. Comparing their effectiveness and safety profiles in clinical trials provides valuable insights into their suitability for treating specific infections, particularly in settings with varying prevalence of resistant bacteria. [, ]

Tazobactam

Compound Description: Tazobactam, a beta-lactamase inhibitor, is often paired with piperacillin to enhance its activity against a wider range of bacteria, including those that produce beta-lactamases. [, ]

Relevance: Although structurally different from cefuroxime, tazobactam highlights the importance of combination therapy in enhancing antibiotic efficacy. [, ]

Ciprofloxacin

Compound Description: Ciprofloxacin, a fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, ]

Relevance: While structurally distinct from cefuroxime, ciprofloxacin represents an alternative antibiotic class often employed in clinical settings. Comparing their efficacy and safety profiles helps clinicians make informed decisions regarding antibiotic choices for various infections. [, ]

Fosfomycin Trometamol

Compound Description: Fosfomycin trometamol is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. [, ]

Relevance: While structurally different from cefuroxime, fosfomycin trometamol represents a distinct antibiotic class with a unique mechanism of action. It highlights the importance of having multiple antibiotic options with different mechanisms of action to combat antibiotic resistance effectively. [, ]

Source and Classification

Cefuroxime is derived from the cephalosporin class of antibiotics, which are β-lactam antibiotics. It is classified as a broad-spectrum antibiotic and is effective against a variety of pathogens including Streptococcus pneumoniae and Escherichia coli. Cefuroxime is often administered in its sodium salt form, cefuroxime sodium, for enhanced solubility and bioavailability .

Synthesis Analysis

Methods of Synthesis

Cefuroxime can be synthesized through several methods, primarily involving the transformation of 7-aminocephalosporanic acid (7-ACA). A notable method involves the following steps:

  1. Formation of Cefuroxime Acid: The synthesis begins with the reaction of 7-ACA with chlorosulfonyl isocyanate in an acetonitrile solvent at low temperatures (0-5 °C). This reaction leads to the formation of cefuroxime acid.
  2. Conversion to Cefuroxime Sodium: The cefuroxime acid can then be converted into its sodium salt form through hydrolysis and subsequent neutralization with sodium hydroxide .
  3. Yield and Efficiency: The reported yield for this synthesis method is approximately 42% over four steps, indicating a relatively efficient process with minimal waste products .

Technical Parameters

  • Reagents Used: Key reagents include 7-aminocephalosporanic acid, chlorosulfonyl isocyanate, and triethylamine.
  • Reaction Conditions: The reactions are typically conducted under controlled temperature conditions to optimize yield and minimize decomposition.
Molecular Structure Analysis

Cefuroxime has a complex molecular structure characterized by a β-lactam ring fused to a dihydrothiazine ring. The molecular formula for cefuroxime is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S with a molecular weight of approximately 424.385 g/mol .

Structural Features

  • β-Lactam Ring: This essential feature is responsible for the antibacterial activity of cefuroxime.
  • Dihydrothiazine Ring: Contributes to the stability and solubility of the compound.
  • Functional Groups: Includes amide and carboxyl groups that enhance its interaction with bacterial cell wall synthesis enzymes.
Chemical Reactions Analysis

Cefuroxime undergoes various chemical reactions that are crucial for its functionality:

  1. Hydrolysis: In aqueous environments, cefuroxime can hydrolyze to form inactive products, which can affect its efficacy.
  2. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions that influence solubility and bioavailability.
  3. Reactions with Bacterial Enzymes: Cefuroxime acts by binding to penicillin-binding proteins (PBPs), inhibiting their function in cell wall synthesis .
Mechanism of Action

Cefuroxime exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to PBPs, disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.

Detailed Mechanism

  • Inhibition of Peptidoglycan Cross-Linking: By binding to PBPs, cefuroxime prevents the formation of cross-links in peptidoglycan chains, leading to weakened cell walls.
  • Cell Lysis: The compromised integrity of the bacterial cell wall results in cell lysis due to osmotic pressure differences across the membrane .
Physical and Chemical Properties Analysis

Relevant Data

  • pH Stability: Cefuroxime maintains stability within a pH range conducive to its use in pharmaceutical formulations.
  • Storage Conditions: It should be stored in a cool, dry place away from light to prevent degradation.
Applications

Cefuroxime is utilized in various clinical settings due to its broad-spectrum activity:

  1. Infectious Diseases: It is commonly prescribed for respiratory tract infections, urinary tract infections, skin infections, and surgical prophylaxis.
  2. Formulations: Available in both oral (cefuroxime axetil) and injectable forms (cefuroxime sodium), enhancing its versatility in treatment protocols.
  3. Research Applications: Cefuroxime's mechanism of action has made it a subject of study in antibiotic resistance research and pharmacokinetics .
Introduction to Cefuroxime

Historical Development and FDA Approval of Cefuroxime

Cefuroxime's origin traces to 1971 when the compound was first patented, representing a strategic chemical modification to overcome limitations of first-generation cephalosporins [1]. Researchers specifically engineered its methoxyimino side chain to confer enhanced resistance to β-lactamase enzymes, particularly those produced by Haemophilus influenzae and Moraxella catarrhalis, which were increasingly compromising existing therapies [3]. This molecular innovation yielded a compound with both broader spectrum and greater enzymatic stability.

Following extensive clinical evaluation, the injectable form (marketed as Zinacef®) received initial U.S. Food and Drug Administration (FDA) approval in 1987 after demonstrating efficacy across respiratory, urinary, skin, and serious systemic infections [3] [8]. The subsequent development of the axetil ester prodrug represented another milestone, overcoming the challenge of poor oral bioavailability. This esterification strategy enabled effective oral delivery, with the prodrug undergoing rapid hydrolysis in the intestinal mucosa to release active cefuroxime, achieving approximately 50% bioavailability when administered with food [3] [7]. The oral formulation (Ceftin®) expanded outpatient management options, receiving FDA approval in 1987 for tablets and 1994 for suspension forms [10].

A distinctive pharmacological achievement was cefuroxime's ability to achieve therapeutic concentrations in the cerebrospinal fluid—a property uncommon among second-generation cephalosporins. This characteristic enabled its use in bacterial meningitis caused by susceptible pathogens like Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae, significantly broadening its clinical utility beyond typical community infections [1] [3].

Table: Historical Milestones in Cefuroxime Development

YearDevelopment MilestoneSignificance
1971Compound patentedMolecular design focused on β-lactamase stability
1987FDA approval for injectable (Zinacef®) and tablet formsEnabled IV/IM hospital use and oral step-down therapy
1994FDA approval for oral suspensionExpanded pediatric applications
2001Approval of cefuroxime injection with dextroseSimplified ready-to-use formulations
2010+Multiple generic approvalsIncreased accessibility and cost reduction

The transition to generic status began in the early 2000s, with the FDA approving multiple generic versions of cefuroxime axetil tablets (250mg and 500mg strengths) from manufacturers including Lupin (2003), Aurobindo Pharma (2006), and Alkem Labs (2010) [10]. This generification substantially enhanced global access, though notably, generic oral suspensions remain unavailable following the discontinuation of the branded Ceftin® suspension in 2017 [1] [10].

Classification Within the Cephalosporin Generational Framework

Cefuroxime occupies a distinct therapeutic niche within the second generation of cephalosporins, characterized by intermediate spectrum activity that strategically balances Gram-positive and Gram-negative coverage [2] [9]. This classification reflects both its antimicrobial spectrum and chronological development:

  • Structural and Functional Classification: As a β-lactam antibiotic, cefuroxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP3, with secondary activity against PBP1a and PBP1b [3] [4]. Its core chemical structure features a 6-membered dihydrothiazine ring with substitutions at position 7 (methoxyimino group) conferring enhanced β-lactamase resistance compared to first-generation agents [9]. This molecular configuration places it among "true" second-generation cephalosporins, distinct from the cephamycin subgroup (cefoxitin, cefotetan) which exhibits greater anaerobic activity [5].

  • Spectrum Positioning: Cefuroxime demonstrates expanded activity against Gram-negative bacteria compared to first-generation agents like cefazolin, particularly encompassing Haemophilus influenzae (including ampicillin-resistant and β-lactamase-producing strains), Moraxella catarrhalis, Neisseria species, and many Enterobacteriaceae (E. coli, Klebsiella pneumoniae, Proteus mirabilis) [3] [7]. Simultaneously, it retains clinically useful activity against key Gram-positives including methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes [5] [9]. This intermediate spectrum strategically positions cefuroxime between the predominantly Gram-positive-focused first generation (e.g., cephalexin) and the more broadly Gram-negative-oriented third generation (e.g., ceftriaxone).

Table: Generational Spectrum Positioning of Selected Cephalosporins

GenerationRepresentative AgentsKey Gram-positive CoverageKey Gram-negative Advantages
FirstCefazolin, CephalexinMSSA, StreptococciPEcK (Proteus mirabilis, E. coli, Klebsiella)
Second (Cefuroxime)Cefuroxime, CefaclorRetains good MSSA and Streptococci activityHEN (Haemophilus, Enterobacter aerogenes, Neisseria) + PEcK; β-lactamase stability
ThirdCeftriaxone, CefotaximeReduced anti-staphylococcal activityEnhanced Enterobacteriaceae coverage; some with anti-pseudomonal activity
  • Therapeutic Distinctions: Unlike third-generation cephalosporins, cefuroxime lacks reliable activity against Pseudomonas aeruginosa and exhibits variable coverage against Enterobacter species and Serratia marcescens [3] [7]. Conversely, its stronger Gram-positive activity compared to most third-generation agents makes it preferable for skin/soft tissue infections where staphylococci and streptococci predominate. Its unique position is further evidenced by FDA-approved indications including early Lyme disease (erythema migrans) and acute bacterial otitis media where its stability against common β-lactamases provides an advantage over earlier alternatives [3] [5].

Role in Antimicrobial Stewardship and Public Health

Cefuroxime occupies a strategic position in antimicrobial stewardship programs due to its targeted spectrum, oral bioavailability facilitating early IV-to-oral transition, and role in reducing reliance on broader-spectrum alternatives. Evidence-based guidelines consistently position it as a first-line option for several common infections, aligning stewardship principles with clinical efficacy:

  • Appropriate Spectrum for Common Pathogens: Major guidelines endorse cefuroxime for community-acquired pneumonia (Infectious Diseases Society of America/American Thoracic Society), uncomplicated skin/soft tissue infections, and early Lyme disease where its spectrum closely matches likely pathogens without excessively covering resistant organisms or anaerobes [3] [4]. This targeted approach minimizes ecological disruption to the host microbiome compared to broader-spectrum alternatives, potentially reducing Clostridioides difficile risk—though formal studies on this specific benefit are limited.

  • Surgical Prophylaxis Optimization: Cefuroxime's role in perioperative prophylaxis exemplifies stewardship in action. Orthopedic and clean surgical procedures often require prophylaxis targeting skin flora (especially S. aureus and S. epidermidis), for which first-generation cephalosporins like cefazolin remain standard. However, cefuroxime provides an alternative when local resistance patterns or patient factors necessitate slightly broader coverage [6]. A landmark Malaysian stewardship study demonstrated significant improvements when implementing cefuroxime-specific guidelines: excessive prophylaxis duration plummeted from 94.4% to 30.3% of cases (p<0.001), overall compliance surged from 53% to 94.3%, and surgical site infections paradoxically decreased from 17.0% to 9.0% despite reduced antibiotic exposure [6]. This demonstrates that appropriate duration often matters more than spectrum breadth in preventing postoperative infections.

  • Quantifiable Impact on Utilization Patterns: The Malaysian intervention also documented substantial reductions in cefuroxime consumption, with defined daily doses (DDD) per 100 procedures decreasing from 202 to 144 (p<0.05), representing a 25% reduction in total grams used [6]. This reduction translated directly to cost savings while maintaining—and even improving—clinical outcomes. Such data underscore how facility-specific guidelines, coupled with pharmacist-led auditing and restriction policies (e.g., mandatory indication documentation), can optimize antibiotic use without compromising patient care.

  • Global Public Health Considerations: As an off-patent antibiotic available in generic formulations, cefuroxime represents a cost-effective option in resource-limited settings where newer antibiotics remain prohibitively expensive [10]. Its inclusion on the WHO Essential Medicines List reflects this public health value [1]. However, stewardship must address emerging resistance concerns. Though historically stable against many β-lactamases, rising extended-spectrum β-lactamase (ESBL) prevalence among Enterobacteriaceae increasingly compromises cefuroxime's utility for urinary tract infections in some regions, necessitating ongoing resistance surveillance and guideline updates [3] [6].

Cefuroxime's stewardship role extends beyond mere spectrum considerations to encompass pharmacokinetic advantages. Its approximately 50% oral bioavailability enables early transition from intravenous formulations, facilitating shorter hospital stays and reducing healthcare-associated infection risks [3] [7]. This "sequential therapy" approach represents a key stewardship strategy endorsed by the Infectious Diseases Society of America for eligible patients, balancing efficacy with healthcare efficiency [3] [6].

Table: Cefuroxime in Antimicrobial Stewardship – Key Considerations

Stewardship DomainCefuroxime AttributesSupporting Evidence
Spectrum appropriatenessTargeted coverage of common community pathogens without excessive breadthIDSA/ATS CAP guidelines endorsement; reduced C. difficile risk vs. broader agents
Prophylaxis optimizationEffective for indicated procedures with appropriate duration64.1% reduction in excessive duration post-stewardship intervention [6]
IV-to-oral transition~50% oral bioavailability facilitates early switchBioavailability studies; sequential therapy guidelines [3] [7]
Cost-effectivenessGeneric availability across multiple formulations25% cost reduction post-stewardship without increased infections [6]
Resistance mitigationLower selection pressure for ESBLs and VRE than later-generation agentsEcological studies comparing institutional resistance patterns

Properties

CAS Number

97232-97-8

Product Name

cefuroxime

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H16N4O8S

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1

InChI Key

JFPVXVDWJQMJEE-SWWZKJRFSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Solubility

Freely soluble as sodium salt (145 mg/L)

Synonyms

[6R-[6α,7β(E)]]-3-[[(Aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-3-((Carbamoyloxy)methyl)-7-((E)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azab

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.